2,3,5-Trifluoro-4-(trifluoromethyl)phenylhydrazine
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Overview
Description
2,3,5-Trifluoro-4-(trifluoromethyl)phenylhydrazine is a chemical compound characterized by the presence of trifluoromethyl and trifluorophenyl groups This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluoro-4-(trifluoromethyl)phenylhydrazine typically involves the reaction of 2,3,5-trifluorobenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazone intermediate. This intermediate is then further reacted with trifluoromethylating agents to introduce the trifluoromethyl group, resulting in the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trifluoro-4-(trifluoromethyl)phenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl and trifluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, azo compounds, amines, and substituted phenylhydrazines. These products have diverse applications in organic synthesis and materials science .
Scientific Research Applications
2,3,5-Trifluoro-4-(trifluoromethyl)phenylhydrazine has several scientific research applications:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoro-4-(trifluoromethyl)phenylhydrazine involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylhydrazine
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
- 2,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
2,3,5-Trifluoro-4-(trifluoromethyl)phenylhydrazine is unique due to the presence of both trifluoromethyl and trifluorophenyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity, stability, and ability to participate in a wide range of chemical reactions. This makes it a versatile reagent in organic synthesis and a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
[2,3,5-trifluoro-4-(trifluoromethyl)phenyl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6N2/c8-2-1-3(15-14)5(9)6(10)4(2)7(11,12)13/h1,15H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVSCWBOCULYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C(F)(F)F)F)F)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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